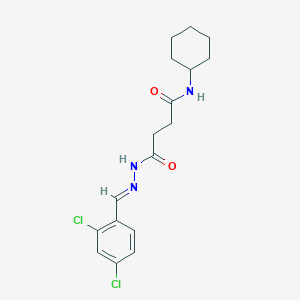![molecular formula C15H15NO2 B11546693 (6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11546693.png)
(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-ethyl-2-aminophenol and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Industrial processes may also involve the use of catalysts to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are investigated for their catalytic and biological activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play crucial roles in its binding to metal ions and subsequent biological activity .
類似化合物との比較
Similar Compounds
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with metal ions and biological targets compared to similar compounds .
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
4-ethyl-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-8-15(18)13(9-11)16-10-12-5-3-4-6-14(12)17/h3-10,17-18H,2H2,1H3 |
InChIキー |
WXSWASZSRDEVLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl benzoate](/img/structure/B11546613.png)
![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11546619.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11546624.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11546626.png)
![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11546635.png)
![N-({N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11546642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11546643.png)
![4-bromo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11546644.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546657.png)
![4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol](/img/structure/B11546662.png)
![N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546687.png)
![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B11546695.png)
